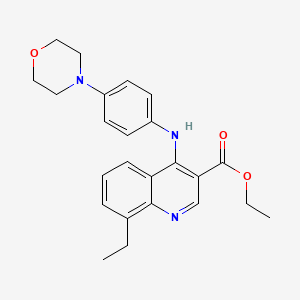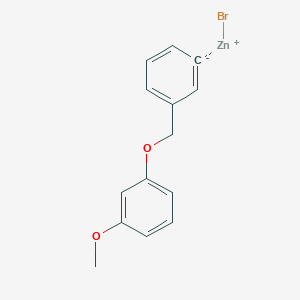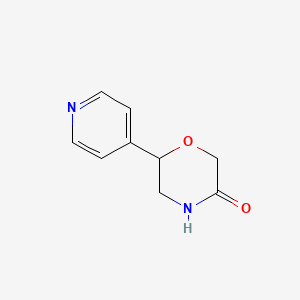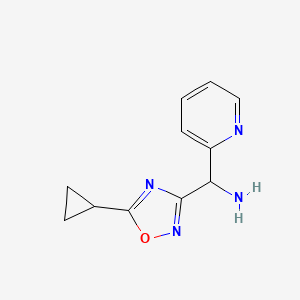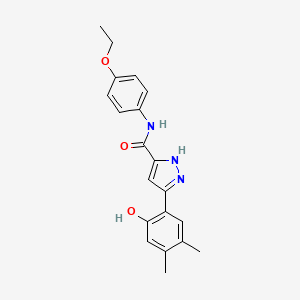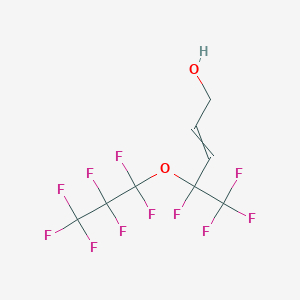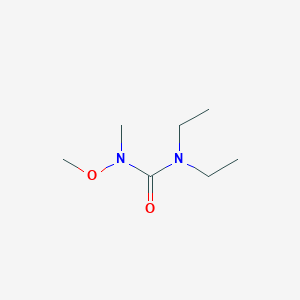![molecular formula C7H10N2O2 B14871711 6,8-Diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14871711.png)
6,8-Diazaspiro[3.5]nonane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Diazaspiro[35]nonane-2,7-dione is a spirocyclic compound characterized by a unique structure that includes two nitrogen atoms and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diazaspiro[3.5]nonane-2,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a diacid or its derivatives. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,8-Diazaspiro[3.5]nonane-2,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
6,8-Diazaspiro[3.5]nonane-2,7-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6,8-Diazaspiro[3.5]nonane-2,7-dione exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with oxygen atoms instead of nitrogen.
2,7-Diazaspiro[3.5]nonane: A similar compound with a different substitution pattern.
Uniqueness
6,8-Diazaspiro[3.5]nonane-2,7-dione is unique due to its specific spirocyclic structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6,8-diazaspiro[3.5]nonane-2,7-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-7(2-5)3-8-6(11)9-4-7/h1-4H2,(H2,8,9,11) |
InChI Key |
DJSQOFGZEKOSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC12CNC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


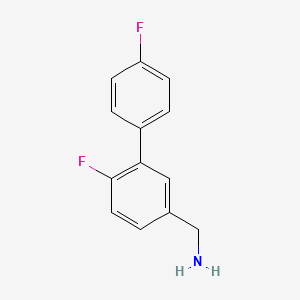
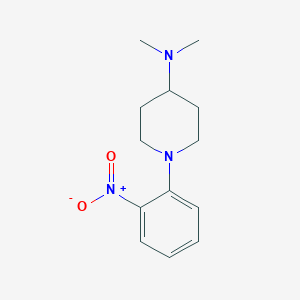
![N-acetyl-S-[1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl]cysteine](/img/structure/B14871648.png)
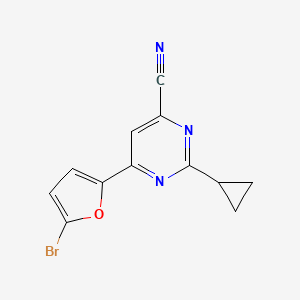
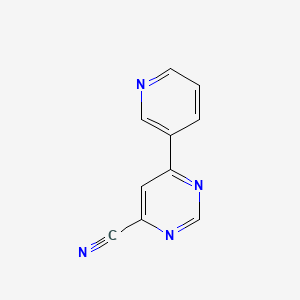
![9-(4-Butoxyphenyl)-3-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871679.png)
![N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14871686.png)
